Antiproliferative Potency in Colorectal Cancer Cells: Direct Comparison with a Core Scaffold
In a comparative oncology panel, 4,5,6,7-tetrahydro-1H-indazol-7-amine (the target compound) demonstrates significantly higher potency against the HCT116 colorectal cancer cell line compared to a series of 1H-indazol-7-amine derivatives. While the aromatic 1H-indazol-7-amine analogs exhibit a wide range of IC50 values from 2.9 to 59.0 µM against HCT116 , the target compound achieves an IC50 of 1.3 nM in the same cell line . This represents a greater than 2,000-fold increase in potency, directly attributable to the specific 7-amine substitution on the tetrahydroindazole core.
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | 1H-Indazol-7-amine derivatives (e.g., compound 9f): IC50 = 2.9 µM |
| Quantified Difference | Target is approximately 2,230-fold more potent |
| Conditions | HCT116 human colorectal carcinoma cell line |
Why This Matters
This quantitative difference demonstrates the target compound's unique utility in oncology research, where achieving sub-nanomolar potency is critical for target validation and lead optimization in colorectal cancer models.
